molecular formula C7H9FN2 B12113729 2-(Aminomethyl)-5-fluoroaniline CAS No. 733736-89-5

2-(Aminomethyl)-5-fluoroaniline

Cat. No.: B12113729
CAS No.: 733736-89-5
M. Wt: 140.16 g/mol
InChI Key: MNTHXTVSTMCXJD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It features an aniline structure substituted with an aminomethyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.

    Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Aminomethyl)-5-fluoroaniline finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.

    Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

    2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.

    2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.

Properties

CAS No.

733736-89-5

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoroaniline

InChI

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2

InChI Key

MNTHXTVSTMCXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CN

Origin of Product

United States

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